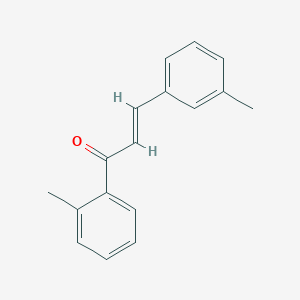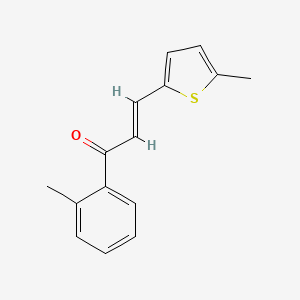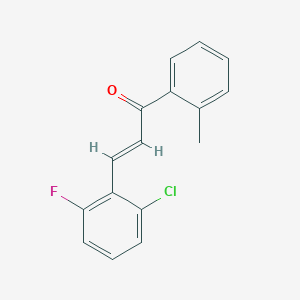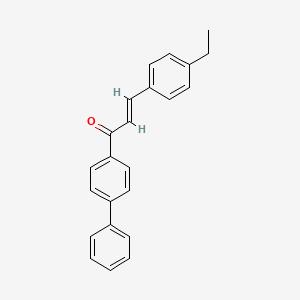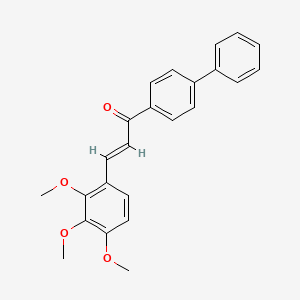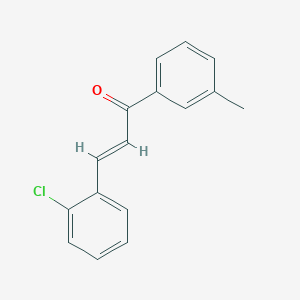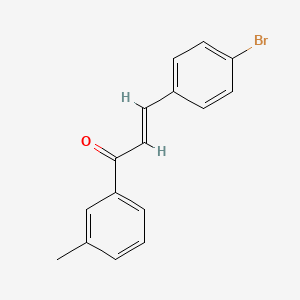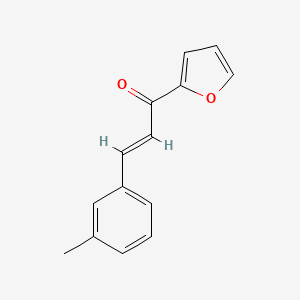
(2E)-3-(2,5-Dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-(2,5-Dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one, also known as 2,5-dimethoxy-4-phenylphenylprop-2-en-1-one, is a compound that has been studied extensively in the scientific community. It is a synthetic compound that has been used in a variety of research applications and has been found to have a wide range of biochemical and physiological effects.
Scientific Research Applications
(2E)-3-(2,5-Dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-oney-4-phenylphenylprop-2-en-1-one has been used in a variety of scientific research applications. It has been studied as an antioxidant, an anti-inflammatory agent, a neurotoxin, and a potential cancer treatment. It has also been used as a probe in the study of enzyme-catalyzed reactions and as a ligand in the study of protein-ligand interactions.
Mechanism of Action
The exact mechanism of action of (2E)-3-(2,5-Dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-oney-4-phenylphenylprop-2-en-1-one is not yet fully understood. However, it is believed to act as an antioxidant by scavenging reactive oxygen species and reducing oxidative stress. It is also believed to have anti-inflammatory properties by inhibiting the production of inflammatory cytokines. In addition, it may act as a neurotoxin by inhibiting the activity of certain enzymes involved in neurotransmitter synthesis.
Biochemical and Physiological Effects
(2E)-3-(2,5-Dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-oney-4-phenylphenylprop-2-en-1-one has been shown to have a wide range of biochemical and physiological effects. In laboratory studies, it has been found to inhibit the growth of various types of cancer cells and to reduce inflammation. It has also been found to reduce oxidative stress, scavenge reactive oxygen species, and protect against neuronal damage. In addition, it has been found to inhibit the activity of certain enzymes involved in neurotransmitter synthesis.
Advantages and Limitations for Lab Experiments
(2E)-3-(2,5-Dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-oney-4-phenylphenylprop-2-en-1-one has several advantages and limitations when used in laboratory experiments. One advantage is that it is a synthetic compound that is relatively easy to synthesize and purify. It is also relatively stable and has a low toxicity, making it safe to use in laboratory experiments. However, there are some limitations to using this compound in laboratory experiments. It is not water soluble, making it difficult to dissolve in aqueous solutions. In addition, it is not very soluble in organic solvents, making it difficult to use in certain types of experiments.
Future Directions
There are several potential future directions for research on (2E)-3-(2,5-Dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-oney-4-phenylphenylprop-2-en-1-one. One potential direction is to further explore its antioxidant and anti-inflammatory properties. Another potential direction is to explore its potential use as a cancer treatment or as a probe for enzyme-catalyzed reactions. In addition, further research could be done to explore its potential neurotoxic effects and its ability to inhibit the activity of certain enzymes involved in neurotransmitter synthesis. Finally, further research could be done to explore its potential use in other applications, such as drug delivery and tissue engineering.
Synthesis Methods
The synthesis of (2E)-3-(2,5-Dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-oney-4-phenylphenylprop-2-en-1-one begins with the reaction of (2E)-3-(2,5-Dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-oneybenzaldehyde and 4-phenylphenylprop-2-en-1-ol. The reaction is carried out in a solvent such as ethanol or methanol and catalyzed by a base such as potassium hydroxide. The reaction yields a product that is a mixture of the two isomers, (E)- and (Z)-(2E)-3-(2,5-Dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-oney-4-phenylphenylprop-2-en-1-one. The (E)-isomer is the desired product and can be purified by recrystallization.
properties
IUPAC Name |
(E)-3-(2,5-dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20O3/c1-25-21-13-15-23(26-2)20(16-21)12-14-22(24)19-10-8-18(9-11-19)17-6-4-3-5-7-17/h3-16H,1-2H3/b14-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWZMHDNLWVKNKH-WYMLVPIESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=CC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C/C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2,5-Dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

